2-Chloro-4-(4-methoxybutoxy)benzonitrile
Description
2-Chloro-4-(4-methoxybutoxy)benzonitrile is a benzonitrile derivative featuring a chlorine atom at the 2-position and a 4-methoxybutoxy group at the 4-position of the benzene ring. The 4-methoxybutoxy substituent is a linear ether chain terminating in a methoxy group, conferring moderate hydrophobicity and flexibility to the molecule.
Properties
IUPAC Name |
2-chloro-4-(4-methoxybutoxy)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-15-6-2-3-7-16-11-5-4-10(9-14)12(13)8-11/h4-5,8H,2-3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWYDRQENTWTDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCOC1=CC(=C(C=C1)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and similarities between 2-Chloro-4-(4-methoxybutoxy)benzonitrile and related compounds:
Physicochemical and Pharmacological Insights
Solubility and Flexibility :
- The 4-methoxybutoxy group in the target compound enhances solubility in polar aprotic solvents compared to rigid analogs like 2-Chloro-4-(3-methoxyphenyl)benzonitrile . However, it is less lipophilic than benzyloxy derivatives (e.g., 4-Benzyloxy-3-chloro-benzonitrile) .
- The linear ether chain may improve membrane permeability in drug delivery compared to cyclic substituents (e.g., piperidinyloxy or pyrazole groups) .
Bioactivity: Piperidinyloxy and pyrazole-containing analogs exhibit notable bioactivity, such as androgen receptor antagonism , suggesting that the target compound’s ether chain could be optimized for similar targets. Pyrazole derivatives demonstrate tautomerism, which influences binding affinity to biological targets .
Safety and Handling :
- Benzonitrile derivatives generally require precautions for inhalation and skin contact, as indicated in safety data sheets for similar compounds (e.g., 2-Chloro-4-(3-piperidinyloxy)benzonitrile) .
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